molecular formula C22H20N2O B5343600 (1-METHYL-1H-1,3-BENZODIAZOL-2-YL)(4-METHYLPHENYL)PHENYLMETHANOL

(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)(4-METHYLPHENYL)PHENYLMETHANOL

Cat. No.: B5343600
M. Wt: 328.4 g/mol
InChI Key: YNVSRVMOTYBHLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)(4-METHYLPHENYL)PHENYLMETHANOL is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-METHYL-1H-1,3-BENZODIAZOL-2-YL)(4-METHYLPHENYL)PHENYLMETHANOL typically involves the reaction of 1-methyl-1H-1,3-benzodiazole with 4-methylphenylphenylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)(4-METHYLPHENYL)PHENYLMETHANOL undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with fewer oxygen atoms .

Scientific Research Applications

(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)(4-METHYLPHENYL)PHENYLMETHANOL has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of

Properties

IUPAC Name

(1-methylbenzimidazol-2-yl)-(4-methylphenyl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O/c1-16-12-14-18(15-13-16)22(25,17-8-4-3-5-9-17)21-23-19-10-6-7-11-20(19)24(21)2/h3-15,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVSRVMOTYBHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC4=CC=CC=C4N3C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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